1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-27-17-11-9-16(10-12-17)24-21(25)15-19(22(24)26)18-7-3-4-8-20(18)23-13-5-2-6-14-23/h8-12,18-19H,2-7,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHGOTAXHIXVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

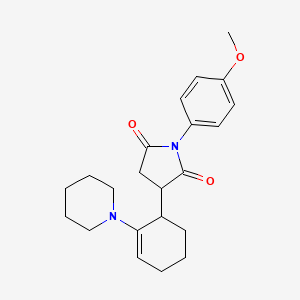

Chemical Structure

The compound can be described by the following structural formula:

This structure features a pyrrolidine core with methoxy and piperidine substituents, which are known to influence its biological activity.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain piperidine derivatives displayed antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar configurations have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives demonstrated cytotoxic effects in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Effects

Piperidine-containing compounds have also been studied for their neuroprotective effects. Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Inhibiting AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

The biological mechanisms underlying the activity of this compound include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including AChE and urease, leading to enhanced therapeutic effects in conditions such as Alzheimer's and infections caused by urease-producing bacteria .

- Cell Cycle Modulation : Its structural components allow interaction with cellular pathways that regulate the cell cycle, promoting apoptosis in cancer cells .

- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, reducing oxidative stress in cells and contributing to their protective effects against neurodegeneration .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives against E. coli and S. aureus. The results indicated that modifications on the piperidine ring significantly influenced antibacterial potency, with some compounds achieving MIC values lower than standard antibiotics .

- Anticancer Evaluation : In vitro studies on pyrrolidine derivatives showed promising results in inhibiting growth in breast cancer cell lines. The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

- Neuroprotective Study : Research focusing on neuroprotective effects demonstrated that certain piperidine derivatives could significantly reduce AChE activity in vitro, suggesting their potential use in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine diones exhibit promising anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer cell proliferation and apoptosis. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and promoting apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Parkinson's disease. The piperidine moiety is thought to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on dopaminergic neurons.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine diones for their anticancer properties. The results indicated that compounds similar to 1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione exhibited significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity.

Case Study 2: Neuroprotective Effects

In a preclinical study focused on neurodegeneration, researchers investigated the effects of this compound on MPTP-induced Parkinsonian symptoms in mice. The findings revealed that treatment with the compound led to improved motor function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for Parkinson's disease.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 4-methoxyaniline with maleic anhydride to form the pyrrolidine-2,5-dione core .

- Step 2: Functionalization of the cyclohexene-piperidine moiety via nucleophilic substitution or cycloaddition. Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Key Parameters:

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

- In vitro Receptor Binding Assays: Screen for affinity at serotonin (5-HT), dopamine (D₂), or σ receptors due to structural similarities to neuroactive piperidine derivatives .

- Cytotoxicity Testing: Use MTT assays on human neuroblastoma (SH-SY5Y) or glioblastoma (U87) cell lines .

- Enzyme Inhibition Studies: Evaluate activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Stationary Phase Chromatography: Use HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .

- Crystallization-Induced Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

- Circular Dichroism (CD): Confirm enantiopurity by analyzing Cotton effects at 220–260 nm .

Q. What computational strategies are effective for predicting its receptor-binding mechanisms?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₂A or σ₁ receptors. Focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the piperidine ring .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses .

- Free Energy Perturbation (FEP): Quantify binding affinity differences between enantiomers or substituent analogs .

Q. How can contradictory data on its biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or methodological biases .

- Structure-Activity Relationship (SAR) Profiling: Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) to isolate substituent effects .

Q. What advanced techniques optimize its stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation Studies: Use HPLC to monitor decomposition in buffers (pH 1–10) and identify labile bonds (e.g., ester or amide groups) .

- Forced Degradation: Expose to heat (40–60°C), UV light, or oxidative agents (H₂O₂) to predict shelf-life and degradation pathways .

- Lyophilization: Improve long-term storage stability by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How can researchers investigate its potential off-target effects in neurological models?

Methodological Answer:

- Transcriptomic Profiling: Use RNA-seq or microarray analysis on treated neuronal cells to identify dysregulated pathways (e.g., neuroinflammation or apoptosis) .

- Calcium Imaging: Measure intracellular Ca²⁺ flux in primary neurons to assess neurotoxicity or excitotoxicity .

- In Vivo Zebrafish Models: Evaluate behavioral changes (e.g., locomotor activity) and blood-brain barrier penetration .

Methodological Notes for Data Interpretation

- Conflicting Crystallography Data: If X-ray structures disagree with computational models, prioritize experimental data but validate with DFT-optimized geometries .

- SAR Ambiguities: Use fragment-based design to deconvolute contributions of methoxyphenyl vs. piperidine-cyclohexene moieties .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Gaps: Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro potency with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.